1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Description
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a diarylurea derivative characterized by a urea core flanked by a 3-chlorophenyl group and a 4-(trifluoromethyl)phenyl group. Its structure is distinguished by the electron-withdrawing substituents (chloro and trifluoromethyl), which influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-10-2-1-3-12(8-10)20-13(21)19-11-6-4-9(5-7-11)14(16,17)18/h1-8H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDUMIJWQJXZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946538 | |
| Record name | N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23751-05-5 | |
| Record name | NSC104492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-N'-(4-(TRIFLUOROMETHYL)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced urea derivatives with hydrogenated functional groups.
Substitution: Substituted urea compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Weight
The table below compares the molecular weights and substituent positions of key analogues:
Key Observations:
- Substituent Position : The target compound’s 3-chlorophenyl group distinguishes it from the positional isomer 1-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea . This difference may influence binding affinity in biological systems due to steric and electronic effects.
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
- Bromine Substitution : The brominated analogue (from ) exhibits a higher molecular weight (412.6 vs. 342.7) but similar electronic properties due to Br’s comparable electronegativity to Cl.
Solubility and Physicochemical Properties
- Melting Points : Derivatives with rigid side chains (e.g., thiazole-piperazine in ) exhibit higher melting points (190–207°C) due to crystalline stability .
Biological Activity
1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The compound belongs to the diaryl urea class, which is characterized by a urea moiety substituted with two aromatic rings. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. The synthesis typically involves the reaction of appropriate anilines with isocyanates, leading to the formation of the urea linkage.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
- Cell Lines Tested : The compound has been evaluated against human lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines.
- IC50 Values : The compound showed notable inhibitory effects with IC50 values comparable to established anticancer agents like sorafenib. For example:
The mechanisms underlying the anticancer activity include:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through various pathways, including inhibition of key kinases involved in cell survival.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
- Selectivity : The compound exhibits selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Study 1: Evaluation of Cytotoxic Activity
A study investigated the cytotoxic effects of several diaryl ureas, including our compound, on human colon and prostate cancer cells. The results indicated that compounds incorporating trifluoromethyl groups had enhanced cytotoxicity compared to their non-fluorinated counterparts .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.39 ± 0.10 |
| This compound | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
Study 2: Mechanistic Insights
In another study, the compound was shown to induce late apoptosis in treated cancer cells as assessed by flow cytometry, with significant percentages of cells undergoing programmed cell death . This highlights the potential of this compound as a lead for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-chloroaniline with 4-(trifluoromethyl)phenyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran. Temperature control (0–25°C) and stoichiometric ratios (1:1.1 amine:isocyanate) are critical to minimize side reactions (e.g., oligomerization). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm urea linkage and aromatic substituent positions. HPLC-MS validates purity and molecular weight. X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of the chlorophenyl and trifluoromethyl groups. LogP values (via shake-flask method) predict solubility for biological assays .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (MTT/WST-1) against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM doses. Pair with enzyme inhibition assays (e.g., kinase targets like EGFR or VEGFR) to identify mechanistic pathways. Include positive controls (e.g., sorafenib) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace 3-chlorophenyl with 2-chloro or 4-chloro isomers to assess positional effects on target binding.
- Substitute trifluoromethyl with cyano or methoxy groups to modulate electronic properties.
Compare IC₅₀ values across analogs to identify pharmacophoric requirements. Computational docking (e.g., AutoDock) can predict binding affinities to kinases or receptors .
Q. What experimental strategies address contradictory data in anticancer activity across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or off-target effects. Use metabolomic profiling (LC-MS) to track compound degradation products. Combine with transcriptomic analysis (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines. Validate hypotheses using isogenic cell pairs (e.g., wild-type vs. EGFR-mutant) .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve bioavailability via prodrug strategies (e.g., esterification of urea NH groups) or nanoparticle encapsulation . Assess plasma stability (LC-MS/MS) and CYP450 metabolism (human liver microsomes). Preliminary toxicity screens (zebrafish or murine models) guide dose selection for efficacy studies .
Q. What mechanistic studies elucidate its mode of action in non-cancer applications (e.g., anti-inflammatory)?
- Methodological Answer : For inflammation, use ELISA to measure cytokine suppression (TNF-α, IL-6) in LPS-stimulated macrophages. Pair with NF-κB luciferase reporter assays to confirm pathway inhibition. Knockout models (e.g., CRISPR-Cas9) can validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
